3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one
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Overview
Description
3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one is an organic compound with the molecular formula C10H18OSi It is a derivative of cyclohexenone, featuring a trimethylsilyl group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in chemical reactions. The cyclohexene ring structure allows for conjugation and resonance, influencing the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A parent compound with similar structural features but lacking the trimethylsilyl group.
3-Methyl-2-cyclohexen-1-one: Another derivative with a different substitution pattern on the cyclohexene ring.
3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
3-Methyl-5-(trimethylsilyl)cyclohex-3-en-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
CAS No. |
61705-57-5 |
---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
3-methyl-5-trimethylsilylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H18OSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h6,10H,5,7H2,1-4H3 |
InChI Key |
NRYAOPWSEFBOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(=O)C1)[Si](C)(C)C |
Origin of Product |
United States |
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